6-Chloro-5-fluoropyrimidin-4-amine
Overview
Description
6-Chloro-5-fluoropyrimidin-4-amine is a chemical compound with the molecular formula C4H3ClFN3 . It is used as a building block in the preparation of bio-active compounds .
Synthesis Analysis
The synthesis of this compound involves a reaction with triethylamine and trichlorophosphate in dichloromethane at 48°C for 6 hours . The reaction mixture is heated at 90°C for 2.5 hours in a sealed tube .
Molecular Structure Analysis
The molecular structure of this compound consists of 4 carbon atoms, 3 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 3 nitrogen atoms . The InChI code for this compound is 1S/C4H3ClFN3/c5-3-2(6)4(7)9-1-8-3/h1H, (H2,7,8,9) .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 147.54 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 146.9999530 g/mol . The topological polar surface area of the compound is 51.8 Ų .
Scientific Research Applications
Anticancer Applications
6-Chloro-5-fluoropyrimidin-4-amine has been explored in the context of anticancer research. For instance, the synthesis and structure-activity relationship (SAR) of triazolopyrimidines, which include derivatives of this compound, have been studied as anticancer agents. These compounds have shown unique mechanisms of tubulin inhibition, not competing with paclitaxel but inhibiting the binding of vincas to tubulin. They have demonstrated the potential to overcome multidrug resistance and inhibit tumor growth in animal models (Zhang et al., 2007).
Kinase Inhibition
The compound has been involved in the synthesis of novel kinase inhibitors. A study described the synthesis of 2,4-disubstituted-5-fluoropyrimidines, which are biologically active and found in various anticancer agents. This research contributes to the discovery of kinase inhibitors, crucial in the treatment of cancers (Wada et al., 2012).
Chemical Synthesis and Modification
The compound plays a role in chemical synthesis and modification. For example, a study on the amination of substituted halogenoaza-aromatics with potassium amide in liquid ammonia, including derivatives of this compound, sheds light on the mechanisms involved in these chemical transformations (Valk et al., 2010).
Fluorous Synthesis
Fluorous synthesis of disubstituted pyrimidines, a method involving this compound derivatives, has been documented. This synthesis is significant for its efficiency and the use of fluorous chains for intermediate and product purification, which is crucial in pharmaceutical and organic chemistry (Zhang, 2003).
Antihypertensive Activity
There's research on the synthesis and evaluation of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives for antihypertensive activity. These derivatives, related to this compound, have been effective in lowering blood pressure in hypertensive rats (Bennett et al., 1981).
Safety and Hazards
6-Chloro-5-fluoropyrimidin-4-amine is a hazardous compound. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective gloves, clothing, and eye/face protection should be worn when handling this compound. It should be used only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
6-chloro-5-fluoropyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClFN3/c5-3-2(6)4(7)9-1-8-3/h1H,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIFDRDCVMVUJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30705379 | |
Record name | 6-Chloro-5-fluoropyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30705379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851984-15-1 | |
Record name | 6-Chloro-5-fluoropyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30705379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-5-fluoropyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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